molecular formula C14H12INO B375356 4-iodo-N-(4-methylphenyl)benzamide

4-iodo-N-(4-methylphenyl)benzamide

货号: B375356
分子量: 337.15g/mol
InChI 键: UPTKPUXDSPRGST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-iodo-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antimicrobial research. This compound features a benzamide core substituted with iodine and a p-tolyl group, a structure known to be a key pharmacophore in the development of novel therapeutic agents . Benzamide analogs are frequently investigated for their versatile biological activities, which can include antiviral and antimicrobial effects against a range of pathogens . Specifically, compounds within this class have demonstrated promising anti-tubercular activities. Research on similar N-(iodo-methylphenyl)benzamide and pyrazine-carboxamide structures has shown significant activity against Mycobacterium tuberculosis , with some analogs exhibiting potency greater than standard treatments . The iodine atom present in the structure provides a potential site for further chemical modifications, making it a valuable building block for constructing more complex molecules in drug discovery efforts . The compound is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can inquire for detailed pricing, shipping information, and a certificate of analysis.

属性

分子式

C14H12INO

分子量

337.15g/mol

IUPAC 名称

4-iodo-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)

InChI 键

UPTKPUXDSPRGST-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

规范 SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4-iodo-N-(4-methylphenyl)benzamide with structurally and functionally related benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Mass (g/mol) Key Properties/Activities References
This compound I (C₆H₄), 4-Me (C₆H₄) C₁₄H₁₂INO 347.16 Halogen bonding (C–I⋯O/NO₃⁻), anti-conformation, dihedral angle: ~59.6° between rings
4-Bromo-N-(2-nitrophenyl)benzamide Br (C₆H₄), 2-NO₂ (C₆H₄) C₁₃H₉BrN₂O₃ 345.13 Crystallographic disorder, dihedral angle: ~81.4°, nitro group enhances π-π stacking
2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) OMe (C₆H₄), 4-Me (C₆H₄) C₁₅H₁₅NO₂ 241.29 Cardiac electrophysiology modulation (LQT syndrome suppression), low toxicity (LD₅₀ >1.29 g/kg)
4-Iodo-N-(4-pyridyl)benzamide (INPBA) I (C₆H₄), pyridyl (N-heterocycle) C₁₂H₉IN₂O 324.12 Halogen bonding (C–I⋯I–Hg), coordination polymers, helical chains (27.76 Å repeat units)
N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide Hydroxamic acid, p-tolyl (C₆H₄) C₂₁H₁₈N₂O₃ 346.38 HDAC inhibition (IC₅₀: 100–200 μM), antitumor activity (HepG2, A549), low systemic toxicity

Key Comparative Insights

Substituent Effects on Reactivity and Binding

  • Halogen vs. Methoxy Groups : The iodine atom in This compound facilitates halogen bonding (e.g., C–I⋯O interactions), which is absent in methoxy-substituted analogs like 2-MMB . This property enhances its utility in coordination chemistry and crystal engineering . In contrast, 2-MMB ’s methoxy group contributes to cardiac ion channel modulation, demonstrating substituent-dependent biological targeting .
  • Nitro vs. Methyl Groups : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide induces significant π-π stacking and crystallographic disorder, whereas the methyl group in This compound promotes steric stabilization and predictable hydrogen-bonded supramolecular chains .

Structural Parameters Dihedral Angles: The dihedral angle between aromatic rings in this compound (~59.6°) is smaller than in 4-bromo-N-(2-nitrophenyl)benzamide (~81.4°), reflecting reduced steric hindrance from the methyl vs. nitro group . Hydrogen Bonding: All compounds exhibit N–H⋯O hydrogen bonding, but INPBA uniquely combines this with C–I⋯I–Hg interactions to form coordination polymers, highlighting iodine’s dual functionality in non-covalent interactions .

Antitumor Activity: The hydroxamic acid derivative N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide inhibits histone deacetylases (HDACs) with IC₅₀ values comparable to SAHA (vorinostat), whereas iodinated benzamides lack reported HDAC activity, likely due to the absence of a zinc-binding hydroxamate group .

准备方法

Reaction Conditions and Solvent Selection

In a representative procedure, 4-methylaniline (5.0 g, 43.8 mmol) and triethylamine (7.3 mL, 52.5 mmol) are stirred in tetrahydrofuran (THF, 200 mL) under inert atmosphere. 4-Iodobenzoyl chloride (11.7 g, 43.8 mmol) is added in portions over 5 minutes, followed by stirring at 20°C for 16 hours. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion. THF is preferred for its ability to dissolve both polar and non-polar reagents, though methanol and ethanol have also been employed in analogous syntheses.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate (200 mL) and 1M NaOH (100 mL). The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Crystallization from methanol/water (1:3.5 v/v) at 55°C provides the pure compound in 88% yield. This method avoids toxic solvents like acetonitrile, which were problematic in earlier protocols.

Ester Intermediate Route for Enhanced Purity

An alternative pathway involves synthesizing 4-iodo-3-nitrobenzoic acid methyl ester as an intermediate, followed by amidation (Figure 2). Although developed for the structurally similar iniparib (4-iodo-3-nitrobenzamide), this method is adaptable to this compound with modifications.

Esterification with Trimethyl Orthoacetate

4-Iodobenzoic acid (3 g, 10 mmol) is refluxed with trimethyl orthoacetate (30 mL) at 110°C for 15 hours. The reaction proceeds via O-alkylation, yielding 4-iodobenzoic acid methyl ester in 99% yield. This step minimizes chloro impurities (<2%) compared to traditional thionyl chloride methods.

Ammonolysis and Crystallization

The ester intermediate is dissolved in methanol (80 mL), cooled to −15°C, and saturated with anhydrous ammonia gas. After 72 hours at 25°C, the solvent is evaporated, and the product is crystallized from hot methanol/water. This achieves >99.5% purity by HPLC, with no residual solvent peaks in 1H-NMR.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Purity (HPLC) Key Advantages
Direct Amidation4-Iodobenzoyl chloride88%99.6-99.8%Shorter reaction time (16 hrs)
Ester Intermediate4-Iodobenzoic acid80%99.5%Higher purity, scalable

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Early methods using DMF as a solvent resulted in up to 5% chloro impurities due to nucleophilic substitution at the iodine position. Substituting DMF with methanol or THF reduces this side reaction. Additionally, avoiding aqueous ammonia prevents ester hydrolysis during ammonolysis.

Solvent-Free Esterification

The use of trimethyl orthoacetate enables solvent-free esterification, simplifying purification and reducing environmental impact. This contrasts with traditional approaches requiring stoichiometric thionyl chloride.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (DMSO-d6): δ 7.74 (br s, NH2), 7.86 (dd, Ar–H), 8.24 (d, Ar–H), 8.70 (d, Ar–H).

  • 13C-NMR (DMSO-d6): δ 91.76 (C-I), 123.63–165.19 (aromatic and carbonyl carbons).

Chromatographic Purity

Reverse-phase HPLC with a C18 column (methanol/water gradient) confirms >99.5% purity, critical for pharmacological applications.

Emerging Methodologies

Recent patents describe halogen exchange reactions using 4-chlorobenzamide precursors and KI/CuI catalysts, though yields remain suboptimal (<60%). Electrochemical iodination of N-(4-methylphenyl)benzamide is under investigation but requires further optimization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。